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Executive Summary

This technical guide provides an in-depth analysis of 4-Bromo-1-methoxy-2-
(trifluoromethyl)benzene (CAS No. 1514-11-0), a fluorinated aromatic compound of significant
interest to the pharmaceutical, agrochemical, and materials science sectors. The strategic
placement of its functional groups—a bromine atom, a methoxy group, and a trifluoromethyl
group—imparts a unique reactivity profile, making it a versatile building block in modern organic
synthesis. This document elucidates the compound’'s nomenclature, physicochemical
properties, a logical synthetic strategy, and its critical applications, particularly in the context of
drug discovery and development. The narrative emphasizes the mechanistic reasoning behind
its utility, providing researchers and drug development professionals with actionable, field-
proven insights.

Chemical Identity and Nomenclature

The precise identification of a chemical entity is foundational to its successful application and
regulatory compliance. The compound in question is often referred to by several names, which
can lead to ambiguity. This section clarifies its formal identity.

IUPAC Name and Structural Justification

The systematic name designated by the International Union of Pure and Applied Chemistry
(IUPAC) is 4-bromo-1-methoxy-2-(trifluoromethyl)benzene.[1][2]
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The numbering of the benzene ring is determined by substituent priority. The methoxy (-OCH?3)
group is given priority, assigning its position as carbon 1. The remaining substituents are then
numbered to give them the lowest possible locants, resulting in the trifluoromethyl (-CFs) group
at position 2 and the bromine (-Br) atom at position 4.

Common Synonyms

In commercial and laboratory settings, this compound is known by various synonyms.
Recognizing these is crucial for literature searches and procurement.

4-Methoxy-3-(trifluoromethyl)bromobenzene

5-Bromo-2-methoxybenzotrifluoride[3]

4-Bromo-2-(trifluoromethyl)anisole[3]

2-(Trifluoromethyl)-4-bromoanisole[3]

Benzene, 4-bromo-1-methoxy-2-(trifluoromethyl)-[3]

Key Chemical Identifiers

For unambiguous identification, a set of standardized identifiers is essential. The following table
summarizes these critical data points.
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Identifier Value Source
CAS Number 1514-11-0 [1][2]14]
Molecular Formula CsHeBrFsO [1][5][6]
Molecular Weight 255.03 g/mol [1][5]
Canonical SMILES ;?flzC(CzC(CZCl)Br)C(F) [1]

InChI=1S/C8H6BrF30/c1-13-
InChl 7-3-2-5(9)4- [1][2]
6(7)8(10,11,12)/h2-4H,1H3

XTFPWZDSCKENBJ-
InChiKey [1][2]
UHFFFAOYSA-N

Physicochemical and Spectroscopic Properties

Understanding the physical and chemical characteristics of a compound is paramount for
designing experiments, ensuring safe handling, and predicting its behavior in reaction mixtures.

Physical Properties

The compound is typically a colorless to light yellow liquid under ambient conditions.[4] Its key
physical properties are summarized below.

Property Value Source
Appearance Colorless to light yellow liquid [4]
Boiling Point 219.2 £ 40.0 °C at 760 mmHg [5]
Density 1.6 +£0.1 g/cm3 [5]
Flash Point 105.3+11.6°C [5]

Spectroscopic Profile
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Spectroscopic analysis is indispensable for confirming the structure and purity of the
synthesized or procured material. Key expected features include:

'H NMR: Distinct signals for the methoxy protons (a singlet around 3.9-4.0 ppm) and
aromatic protons (in the 7.0-7.8 ppm range), with coupling patterns indicative of the 1,2,4-
substitution.

e 13C NMR: Resonances for the methoxy carbon, the trifluoromethyl carbon (a quartet due to
C-F coupling), and six distinct aromatic carbons.

e 19F NMR: A strong singlet for the three equivalent fluorine atoms of the -CFs group.

e Mass Spectrometry (MS): A molecular ion peak (M*) and a characteristic M+2 peak of nearly
equal intensity, which is the isotopic signature of a single bromine atom.

« Infrared (IR) Spectroscopy: Characteristic C-O stretching for the ether, C-F stretching bands
for the trifluoromethyl group, and C-Br stretching, along with aromatic C-H and C=C
absorptions.

Various suppliers provide spectroscopic data for this compound.[7]

Synthesis and Mechanistic Considerations

The synthesis of 4-bromo-1-methoxy-2-(trifluoromethyl)benzene requires a strategic approach
that carefully considers the directing effects of the substituents on the aromatic ring. The
methoxy group is a strong ortho-, para-director and activating, while the trifluoromethyl group is
a meta-director and strongly deactivating.

Proposed Synthetic Workflow

A logical and common synthetic route involves the bromination of 2-methoxybenzotrifluoride.
The powerful ortho-, para-directing influence of the methoxy group will direct the incoming
electrophile (Br*). While two products (bromination at C4 and C6) are possible, the C4 position
(para to the methoxy group) is sterically less hindered and electronically favored, typically
leading to the desired product as the major isomer.

© 2025 BenchChem. All rights reserved. 4/12 Tech Support


https://www.chemicalbook.com/SpectrumEN_1514-11-0_HNMR.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b074828?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BH@ Foundational & Exploratory

Check Availability & Pricing

The following diagram outlines the key steps in this proposed synthesis, purification, and
characterization process.

Synthesis Stage

2-Methoxybenzotrifluoride
(Starting Material)

L. Add Brominating Agent

Electrophilic Aromatic Bromination

(e.g., Brz, FeBrs or NBS, H2S04)

2. Neutralize Excess Bromine

Reaction Quenching
(e.g., ag. Naz2S203)

8. Isolate Crude Product

Y

Workup & Extraction
(e.g., DCM or EtOAc)
Purificat‘ '011 Stage

Drying of Organic Layer
(e.g., Na2S0a4 or MgSOa)

Solvent Removal
(Rotary Evaporation)

4. Remove Impurities

Purification
(Fractional Distillation or Column Chromatography)

Analysis Stage

Final Product:
4-Bromo-1-methoxy-2-(trifluoromethyl)benzene

5. Confirm Identity & Purity

Y

QC Analysis
(NMR, GC-MS, IR)
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Caption: Proposed workflow for synthesis and purification.

Detailed Protocol: Electrophilic Bromination

Reaction Setup: Charge a round-bottom flask equipped with a magnetic stirrer, dropping
funnel, and nitrogen inlet with 2-methoxybenzotrifluoride and a suitable solvent (e.g.,
dichloromethane or acetic acid). Cool the mixture in an ice bath (0-5 °C).

Bromination: Prepare a solution of bromine (Brz2) in the same solvent. Add the bromine
solution dropwise to the stirred reaction mixture over 30-60 minutes, maintaining the
temperature below 10 °C. Causality Note: Slow addition and low temperature are critical to
control the exothermic reaction and minimize the formation of di-brominated side products.

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room
temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer
Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium
thiosulfate (Na=S20s3) to consume any unreacted bromine. Separate the organic layer.

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (NazS0Oa),
filter, and concentrate under reduced pressure. The resulting crude oil is then purified,
typically by vacuum distillation, to yield the pure 4-bromo-1-methoxy-2-
(trifluoromethyl)benzene.

Reactivity and Applications in Drug Discovery

The true value of 4-bromo-1-methoxy-2-(trifluoromethyl)benzene lies in its utility as a scaffold

for constructing more complex molecules, particularly active pharmaceutical ingredients (APIS).

The Strategic Importance of the Trifluoromethyl Group

The trifluoromethyl (-CF3) group is a privileged moiety in medicinal chemistry.[8] Its

incorporation into drug candidates can profoundly enhance key properties:
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o Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CFs group
highly resistant to metabolic degradation by cytochrome P450 enzymes, thereby increasing
the drug's half-life.[8]

 Lipophilicity: The -CFs group significantly increases the lipophilicity (Hansch 1t value of
+0.88) of a molecule.[8] This can improve its ability to cross cellular membranes and
penetrate tissues, such as the blood-brain barrier.[8]

» Binding Affinity: The high electronegativity of the fluorine atoms makes the -CFs group a
powerful electron-withdrawing group. This modulates the electronics of the aromatic ring and
can lead to stronger interactions (e.g., dipole-dipole) with target proteins.

Many FDA-approved drugs contain the trifluoromethyl group, highlighting its importance in
modern drug design.[9][10]

The Bromo Group as a Synthetic Handle

The bromine atom at the C4 position is the key reactive site for building molecular complexity. It
serves as an excellent leaving group in a variety of metal-catalyzed cross-coupling reactions,
which are cornerstones of modern pharmaceutical synthesis.[11]

e Suzuki-Miyaura Coupling: Reacting with boronic acids or esters to form new carbon-carbon
bonds, allowing for the attachment of other aryl or vinyl groups.

o Buchwald-Hartwig Amination: Reacting with amines to form carbon-nitrogen bonds, a critical
step in the synthesis of many APIs.[11]

e Sonogashira Coupling: Reacting with terminal alkynes to install alkynyl groups.
e Heck Coupling: Reacting with alkenes to form substituted alkenes.

The following diagram illustrates the central role of this compound as a versatile intermediate in
a drug discovery pipeline.
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Proper handling and storage are critical to ensure laboratory safety and maintain the integrity of
the compound.

GHS Hazard Classification

The compound is classified with the following hazards according to the Globally Harmonized
System (GHS).[1][4]

Hazard Code Description Pictogram Signal Word
o GHSO07 (Exclamation ]
H315 Causes skin irritation Warning
Mark)
Causes serious eye GHSO07 (Exclamation ]
H319 o Warning
irritation Mark)

May cause respiratory  GHSO07 (Exclamation ]
H335 S Warning
irritation Mark)

Recommended Handling Procedures

e Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety
goggles with side-shields, and a lab coat.[12]

e Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to
avoid inhalation of vapors.[12]

o Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and
place in a suitable container for disposal.

Storage and Stability

Store in a tightly closed container in a cool, dry, and well-ventilated place away from
incompatible materials such as strong oxidizing agents. The compound is stable under
recommended storage conditions.

Conclusion
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4-Bromo-1-methoxy-2-(trifluoromethyl)benzene is more than a simple aromatic halide; it is a
strategically designed building block for high-value chemical synthesis. Its unique combination
of a metabolically robust trifluoromethyl group, an electronically-influential methoxy group, and
a synthetically versatile bromine handle makes it an indispensable tool for researchers,
particularly in the field of drug discovery. A thorough understanding of its properties, synthesis,
and reactivity, as outlined in this guide, empowers scientists to leverage its full potential in the
development of novel therapeutics and advanced materials.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

© 2025 BenchChem. All rights reserved. 10/12 Tech Support


https://www.benchchem.com/product/b074828?utm_src=pdf-body
https://www.benchchem.com/product/b074828?utm_src=pdf-body
https://www.benchchem.com/product/b074828?utm_src=pdf-body
https://www.benchchem.com/product/b074828?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b074828?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

1. 4-Bromo-1-methoxy-2-(trifluoromethyl)benzene | CBH6BrF30 | CID 2775304 - PubChem
[pubchem.ncbi.nlm.nih.gov]

e 2. fluorochem.co.uk [fluorochem.co.uk]
e 3. 4-Methoxy-3-(trifluoromethyl)bromobenzene | CymitQuimica [cymitquimica.com]
e 4. Page loading... [guidechem.com]

e 5. 4-Bromo-1-methoxy-2-(trifluoromethyl)benzene Price from Supplier Brand Shanghai Jizhi
Biochemical Technology Co., Ltd on Chemsrc.com [chemsrc.com]

e 6. 4-Methoxy-3-(trifluoromethyl)bromobenzene [oakwoodchemical.com]

e 7.4-METHOXY-3-(TRIFLUOROMETHYL)BROMOBENZENE(1514-11-0) 1H NMR spectrum
[chemicalbook.com]

e 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry:
Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

e 9. mdpi.com [mdpi.com]

e 10. researchgate.net [researchgate.net]

e 11. nbinno.com [nbinno.com]

e 12. angenechemical.com [angenechemical.com]

 To cite this document: BenchChem. [A Comprehensive Technical Guide to 4-Bromo-1-
methoxy-2-(trifluoromethyl)benzene]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b074828#iupac-name-and-synonyms-for-4-methoxy-
3-trifluoromethyl-bromobenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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